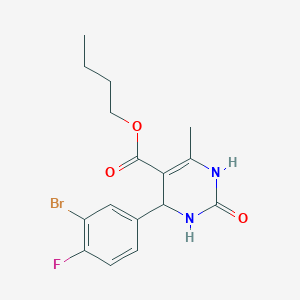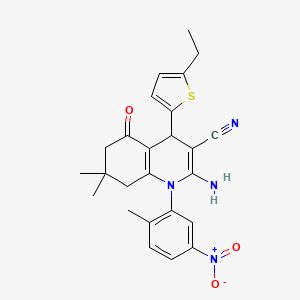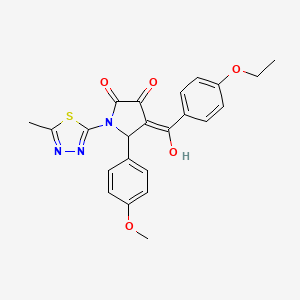![molecular formula C23H16F3N3O5S2 B11636749 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11636749.png)
3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluorometil)fenil]amino}etil)-1,2-dihidro-3H-indol-3-ilideno]-2-tioxo-1,3-tiazolidin-3-il}propanoico es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluidos los grupos indol, tiazolidina y trifluorometilfenil. Este compuesto es de gran interés en los campos de la química medicinal y la síntesis orgánica debido a sus posibles actividades biológicas y su reactividad diversa.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluorometil)fenil]amino}etil)-1,2-dihidro-3H-indol-3-ilideno]-2-tioxo-1,3-tiazolidin-3-il}propanoico típicamente implica reacciones orgánicas de varios pasos. Los pasos clave incluyen la formación del núcleo indol, la introducción del grupo trifluorometilfenil y la construcción del anillo de tiazolidina. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas escalables que garanticen la rentabilidad y la sostenibilidad ambiental. Las técnicas como la síntesis de flujo continuo y los principios de química verde se emplean a menudo para minimizar los residuos y reducir el uso de reactivos peligrosos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluorometil)fenil]amino}etil)-1,2-dihidro-3H-indol-3-ilideno]-2-tioxo-1,3-tiazolidin-3-il}propanoico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfones correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos cetónicos en alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes sustituyentes en el anillo aromático.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción se controlan cuidadosamente para garantizar la selectividad y altos rendimientos.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos, mientras que la reducción puede producir derivados alcohólicos.
Aplicaciones Científicas De Investigación
El ácido 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluorometil)fenil]amino}etil)-1,2-dihidro-3H-indol-3-ilideno]-2-tioxo-1,3-tiazolidin-3-il}propanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Se explora por su potencial terapéutico en el tratamiento de enfermedades como el cáncer y la inflamación.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluorometil)fenil]amino}etil)-1,2-dihidro-3H-indol-3-ilideno]-2-tioxo-1,3-tiazolidin-3-il}propanoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o modular la función del receptor al interactuar con los dominios de unión. Estas interacciones pueden desencadenar vías de señalización descendentes que conducen a los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluorometil)fenil]amino}etil)-1,2-dihidro-3H-indol-3-ilideno]-2-tioxo-1,3-tiazolidin-3-il}butanoico
- Ácido 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluorometil)fenil]amino}etil)-1,2-dihidro-3H-indol-3-ilideno]-2-tioxo-1,3-tiazolidin-3-il}pentanoico
Singularidad
La singularidad del ácido 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluorometil)fenil]amino}etil)-1,2-dihidro-3H-indol-3-ilideno]-2-tioxo-1,3-tiazolidin-3-il}propanoico radica en su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia del grupo trifluorometilfenil aumenta su lipofilia y su potencial para la permeabilidad de la membrana, mientras que el anillo de tiazolidina contribuye a su estabilidad y reactividad.
Propiedades
Fórmula molecular |
C23H16F3N3O5S2 |
|---|---|
Peso molecular |
535.5 g/mol |
Nombre IUPAC |
3-[(5Z)-4-oxo-5-[2-oxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C23H16F3N3O5S2/c24-23(25,26)12-4-3-5-13(10-12)27-16(30)11-29-15-7-2-1-6-14(15)18(20(29)33)19-21(34)28(22(35)36-19)9-8-17(31)32/h1-7,10H,8-9,11H2,(H,27,30)(H,31,32)/b19-18- |
Clave InChI |
RSXRGDYCYWPQBL-HNENSFHCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]-1-benzyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11636669.png)


![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636699.png)
![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11636703.png)
![N-(3-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636704.png)
![2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11636707.png)

![2-(4-methoxyphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11636727.png)

![ethyl 6-bromo-5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11636736.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636747.png)
![(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one](/img/structure/B11636755.png)
![9-Bromo-5-(4-tert-butylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11636756.png)
